molecular formula C4H3ClO3S B1322663 Furan-3-sulfonyl chloride CAS No. 52665-49-3

Furan-3-sulfonyl chloride

Cat. No. B1322663
CAS RN: 52665-49-3
M. Wt: 166.58 g/mol
InChI Key: PCBBEIXTVWWTAK-UHFFFAOYSA-N
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Description

Furan-3-sulfonyl chloride is an organo-sulphur compound with the molecular formula C4H3ClO3S . It has a molecular weight of 166.58 .


Synthesis Analysis

Furan compounds can be synthesized using various methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .


Molecular Structure Analysis

The InChI code for Furan-3-sulfonyl chloride is 1S/C4H3ClO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H . It contains a total of 12 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfone, and 1 Furane .


Chemical Reactions Analysis

Organic sulfonyl chlorides are valuable synthetic intermediates in the preparation of a wide range of sulfonyl derivatives . They undergo substitution reactions with various nucleophilic reagents . Furan and its derivatives exhibit a wide spectrum of biological activities and can be cytotoxic and anti-tumor, antispasmodic and anti-feeding .


Physical And Chemical Properties Analysis

Furan-3-sulfonyl chloride is a liquid at room temperature . It should be stored at a temperature of -10 degrees Celsius to maintain its stability .

Scientific Research Applications

Synthesis of Anti-inflammatory Agents

Furan-3-sulfonyl chloride plays a role in synthesizing anti-inflammatory agents. For instance, the novel synthesis of 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an anti-inflammatory agent, involves key steps of sulfonylation with chlorosulfonic acid in methylene chloride (Urban et al., 2003).

Preparation of 2,4-Disubstituted Furan Derivatives

In the preparation of 2,4-disubstituted furan derivatives, furan-3-sulfonyl chloride derivatives are used. This process involves treating 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones under basic conditions, followed by oxidative or reductive desulfonylation (Haines et al., 2011).

Diels-Alder Cycloaddition Reactions

Furan-3-sulfonyl chloride derivatives are involved in Diels-Alder cycloaddition reactions, which are significant in organic synthesis. For instance, the Diels-Alder cycloaddition between various substituted furans and E-1,2-bis(phenylsulfonyl)ethylene is carried out in high yields (Arjona et al., 1998).

Synthesis of Furoxan Derivatives

Furoxan derivatives, which have potential medicinal applications, can be synthesized using furan-3-sulfonyl chloride derivatives. A DABCO-mediated cascade sulfonylation/cyclization process is utilized for the synthesis of these derivatives (Zhao et al., 2015).

Preparation of Sulfonylated Furans

A copper(II)-catalyzed three-component reaction involving 2,3-allenoic acids, sulfur dioxide, and aryldiazonium tetrafluoroborates is used to prepare 4-sulfonylated furan-2(5H)-ones. This process demonstrates the versatility of furan-3-sulfonyl chloride derivatives in organic synthesis (Zhou et al., 2019).

Mechanism of Action

Target of Action

Furan-3-sulfonyl chloride is a chemical compound that is often used in organic synthesis. Its primary targets are typically organic molecules that contain nucleophilic sites, such as amines, alcohols, and carboxylic acids . The sulfonyl chloride group in the compound is highly reactive and can readily form sulfonamides, sulfonic esters, and sulfonic acids when it encounters these nucleophilic sites .

Mode of Action

The mode of action of furan-3-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group is highly susceptible to nucleophilic attack due to the presence of a good leaving group (chloride ion). When a nucleophile, such as an amine or alcohol, encounters the sulfonyl chloride group, it attacks the sulfur atom, displacing the chloride ion and forming a new bond . This results in the formation of a sulfonamide or sulfonic ester .

Pharmacokinetics

The pharmacokinetics of furan-3-sulfonyl chloride are not well-studied. Given its reactivity, it is likely to be rapidly metabolized in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its reactivity, the biological matrix it is introduced into, and the specific biochemical reactions it undergoes .

Result of Action

The result of furan-3-sulfonyl chloride’s action is the formation of new compounds via the reaction of the sulfonyl chloride group with nucleophiles. In a biological context, this could potentially lead to the modification of biomolecules, potentially disrupting their normal function .

Action Environment

The action of furan-3-sulfonyl chloride is influenced by environmental factors such as temperature, pH, and the presence of nucleophiles. For instance, the compound’s reactivity might increase at higher temperatures or under acidic conditions. Additionally, the presence of nucleophiles in the environment would directly impact the compound’s reactivity and the products formed .

Safety and Hazards

Furan-3-sulfonyl chloride is considered hazardous. It causes burns by all exposure routes and is toxic if inhaled . It reacts violently with water, releasing gases which are toxic if inhaled .

Future Directions

Furan platform chemicals (FPCs), which include furan-3-sulfonyl chloride, are directly available from biomass . They have the potential to replace traditional resources such as crude oil in the chemical industry . This would require the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

properties

IUPAC Name

furan-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBBEIXTVWWTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623292
Record name Furan-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-3-sulfonyl chloride

CAS RN

52665-49-3
Record name Furan-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURAN-3-SULFONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In flame dried glassware under a nitrogen atmosphere to a solution of 428 mg (2.909 mmol) of 3 bromofuran in anhydrous tetrahydrofuran at -78° C. was added 2.0 mL n-butyl lithium (3.2 mmol at 1.6 molar in hexane). After 45 minutes the resultant solution was added via cannula to a 20° C. solution of sulfuryl chloride in diethyl ether (5 mL plus a 2 mL rinse). After 1 h, the reaction was quenched with 0.5N hydrochloric acid and extraced into diethyl ether. The ethereal extracts were washed with saturated brine, dried over magnesium sulfate, filtered and concentrated in vacuo to provide 158 mg of the title product. (1H) NMR (CDCl3) consistent with structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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